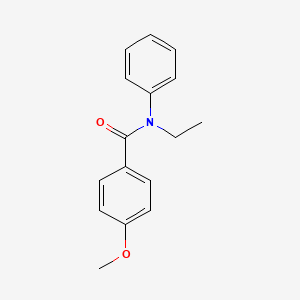

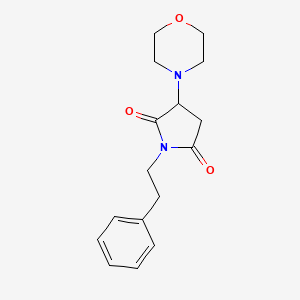

![molecular formula C15H17N3O2 B5568021 N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide and related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds or acetamides. These processes may include amination, cyclization, and substitution reactions to introduce various functional groups into the molecule (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, LC-MS, and X-ray crystallography. For instance, studies have shown that compounds in this class can crystallize in various crystal systems, exhibiting significant intramolecular and intermolecular hydrogen bonding, which influences their chemical behavior and biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and cyclization reactions. Their reactivity can be influenced by the presence of functional groups, such as amides, ethers, and aromatic systems, which can undergo various transformations under different chemical conditions (Gangjee et al., 2009).

Applications De Recherche Scientifique

Oxidative Radical Cyclization for Erythrinanes Synthesis

Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, demonstrating a method that could potentially apply to the synthesis of complex molecules including N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide derivatives for pharmaceutical applications. This study provides a pathway for synthesizing erythrinane derivatives, a class of compounds known for their natural occurrence and biological activity Shiho Chikaoka et al., 2003.

Oxazolidinone Antibacterial Agents

The study by G. Zurenko et al. (1996) on novel oxazolidinone antibacterial agents, specifically U-100592 and U-100766, highlights the antimicrobial potential of acetamide derivatives. Although not directly related, the chemical backbone shared with N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide suggests possible antimicrobial or antibacterial research applications G. Zurenko et al., 1996.

Acetylation of Aminophenol for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide by Deepali B Magadum and G. Yadav (2018) for antimalarial drugs underlines the significance of acetamide derivatives in drug synthesis. This research points to the potential of using similar acetamide functionalities in developing antimalarial or other therapeutic agents Deepali B Magadum and G. Yadav, 2018.

Kappa-Opioid Agonists Development

Research on kappa-opioid agonists by J. J. Barlow et al. (1991) involving N-[2-(1-pyrrolidinyl)ethyl]acetamides explores the biological activity potential of acetamide derivatives, suggesting avenues for developing novel analgesics or therapeutic agents J. J. Barlow et al., 1991.

Synthesis of Antimicrobial Agents

Aisha Hossan et al. (2012) focused on synthesizing antimicrobial agents using pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the broad applicability of related chemical structures in developing new antimicrobials. This research may offer insights into similar applications for N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide Aisha Hossan et al., 2012.

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-3-12-4-6-13(7-5-12)18-14(19)10-20-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVAFMHVTZXVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=NC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)